

NI-57: A Potent and Selective Chemical Probe for BRPF1 Bromodomain

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Compound of Interest

Compound Name: NI 57

Cat. No.: B1574518

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

NI-57 is a powerful chemical probe designed for the selective inhibition of the BRPF1 (Bromodomain and PHD Finger Containing Protein 1) bromodomain. BRPF1 is a crucial scaffolding protein within the MOZ/MORF (Monocytic Leukemia Zinc Finger Protein/MOZ-Related Factor) histone acetyltransferase (HAT) complexes. These complexes play a vital role in chromatin remodeling and gene transcription, and their dysregulation has been implicated in various diseases, including cancer. NI-57 provides a valuable tool for investigating the biological functions of BRPF1 and for the development of novel therapeutic agents.

This document provides detailed application notes and experimental protocols for the utilization of NI-57 as a chemical probe for BRPF1.

Data Presentation: Quantitative Analysis of NI-57

The following tables summarize the binding affinity, selectivity, and cellular activity of NI-57.

Table 1: Binding Affinity of NI-57 for BRPF Family Bromodomains

Target	Method	Kd (nM)	IC50 (nM)	Reference
BRPF1	ITC	31	-	[1]
BRPF1	AlphaScreen	-	114	[1]
BRPF2	ITC	108	-	[1]
BRPF3	ITC	408	-	[1]

Table 2: Selectivity Profile of NI-57 Against Other Bromodomains

Target	Method	Kd (nM)	Selectivity (fold vs BRPF1)	Reference
BRD9	ITC	1000	32	[1]
BRD4	ITC	3900	126	[1]
TRIM24	BROMOScan	1600	52	[2]

Table 3: Cellular Activity of NI-57

Assay	Cell Line	Effect	IC50 (μM)	Reference
NanoBRET	HEK293T	Displacement of BRPF1B from histone H3.3	0.07	[1]
FRAP	U2OS	Accelerated recovery of GFP-BRPF2 (indicating displacement from chromatin)	1	[1]
Cell Proliferation	HCC cell lines	Suppression of proliferation	Dose-dependent	[3]
Senescence	HCC cell lines	Induction of cellular senescence	Dose-dependent	[3]

Experimental Protocols

Herein are detailed methodologies for key experiments to characterize the interaction of NI-57 with BRPF1.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes that occur upon binding of a ligand (NI-57) to a protein (BRPF1 bromodomain), allowing for the determination of binding affinity (K_d), stoichiometry (n), and enthalpy (ΔH).

Materials:

- Purified recombinant BRPF1 bromodomain protein
- NI-57 compound
- ITC instrument (e.g., MicroCal PEAQ-ITC)

- ITC buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.5 mM TCEP)
- Syringe and sample cell for ITC instrument

Protocol:

- Sample Preparation:
 - Dialyze the purified BRPF1 bromodomain against the ITC buffer overnight at 4°C.
 - Dissolve NI-57 in the final dialysis buffer to a concentration of approximately 10-20 times the expected K_d . The BRPF1 bromodomain concentration should be approximately 10-fold lower than the NI-57 concentration.
 - Degas both the protein and compound solutions for 10-15 minutes prior to the experiment.
- ITC Experiment:
 - Load the BRPF1 bromodomain solution into the sample cell and the NI-57 solution into the syringe.
 - Set the experimental temperature (e.g., 25°C).
 - Perform an initial injection of 0.4 μ L, followed by a series of 19 injections of 2 μ L each, with a spacing of 150 seconds between injections.
 - Set the stirring speed to 750 rpm.
- Data Analysis:
 - Integrate the raw ITC data to obtain the heat change per injection.
 - Fit the integrated data to a one-site binding model to determine the K_d , n , and ΔH .

AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)

AlphaScreen is a bead-based assay used to measure the inhibition of protein-protein interactions. In this context, it is used to determine the IC₅₀ of NI-57 in disrupting the interaction between the BRPF1 bromodomain and an acetylated histone peptide.

Materials:

- His-tagged BRPF1 bromodomain
- Biotinylated histone H4 acetylated at lysine 12 (H4K12ac) peptide
- Streptavidin-coated Donor beads
- Nickel chelate (Ni-NTA) Acceptor beads
- Assay buffer (e.g., 50 mM HEPES pH 7.4, 100 mM NaCl, 0.1% BSA, 0.05% CHAPS)
- NI-57 compound
- 384-well microplate
- Plate reader capable of AlphaScreen detection

Protocol:

- Reagent Preparation:
 - Prepare a serial dilution of NI-57 in assay buffer.
 - Prepare a mixture of His-tagged BRPF1 bromodomain and biotinylated H4K12ac peptide in assay buffer.
- Assay Procedure:
 - Add 5 µL of the NI-57 serial dilution to the wells of the 384-well plate.
 - Add 5 µL of the BRPF1/H4K12ac mixture to each well.
 - Incubate at room temperature for 30 minutes.

- Add 10 μ L of a mixture of Streptavidin-coated Donor beads and Ni-NTA Acceptor beads to each well.
- Incubate in the dark at room temperature for 60 minutes.
- Data Acquisition and Analysis:
 - Read the plate on an AlphaScreen-compatible plate reader.
 - Plot the AlphaScreen signal against the logarithm of the NI-57 concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Cellular Thermal Shift Assay (CETSA)

CETSA is a method to assess the engagement of a compound with its target protein in a cellular environment. Ligand binding stabilizes the target protein, leading to a higher melting temperature.

Materials:

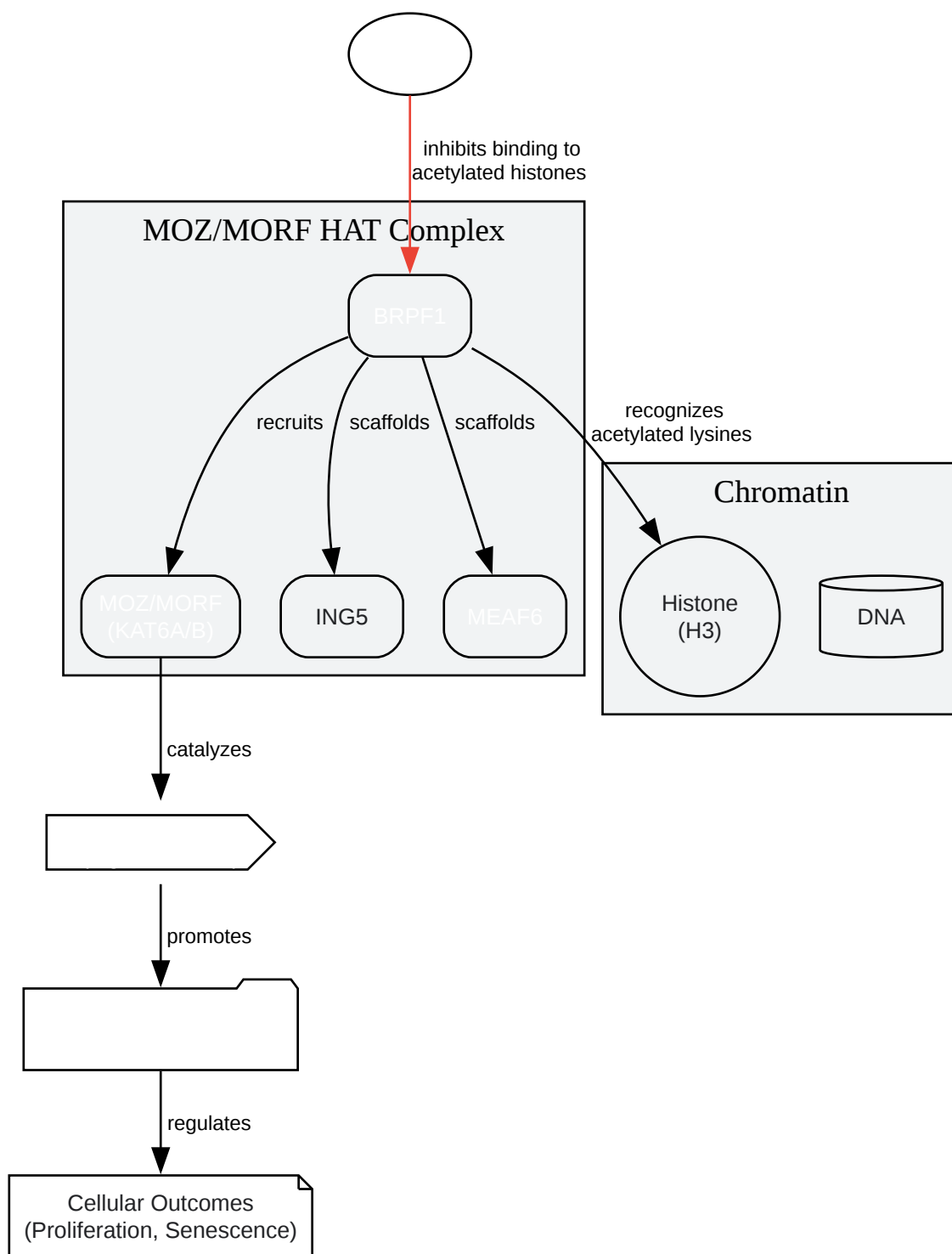
- Cells expressing BRPF1 (e.g., HEK293T, U2OS)
- NI-57 compound
- Cell culture medium
- Phosphate-buffered saline (PBS)
- Lysis buffer (containing protease inhibitors)
- PCR tubes or 96-well PCR plate
- Thermocycler
- Western blotting reagents and anti-BRPF1 antibody

Protocol:

- Cell Treatment:

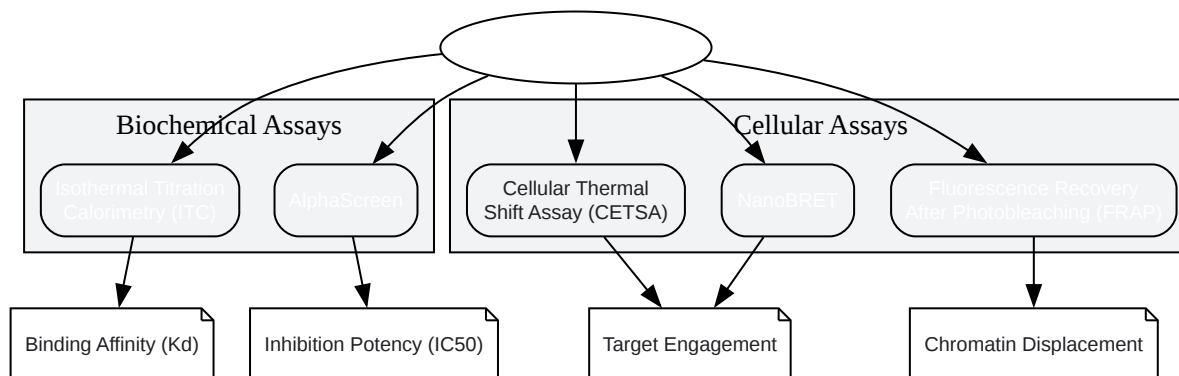
- Culture cells to 80-90% confluency.
- Treat the cells with various concentrations of NI-57 or vehicle (DMSO) for a specified time (e.g., 1-2 hours).
- Heat Shock:
 - Harvest the cells, wash with PBS, and resuspend in PBS.
 - Aliquot the cell suspension into PCR tubes or a 96-well PCR plate.
 - Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermocycler, followed by cooling to 4°C.
- Cell Lysis and Protein Quantification:
 - Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
 - Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.
 - Collect the supernatant containing the soluble protein fraction.
- Western Blot Analysis:
 - Determine the protein concentration of the soluble fractions.
 - Perform SDS-PAGE and Western blotting using an anti-BRPF1 antibody to detect the amount of soluble BRPF1 at each temperature.
- Data Analysis:
 - Quantify the band intensities from the Western blot.
 - Plot the percentage of soluble BRPF1 against the temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of NI-57 indicates target engagement.

Mandatory Visualizations



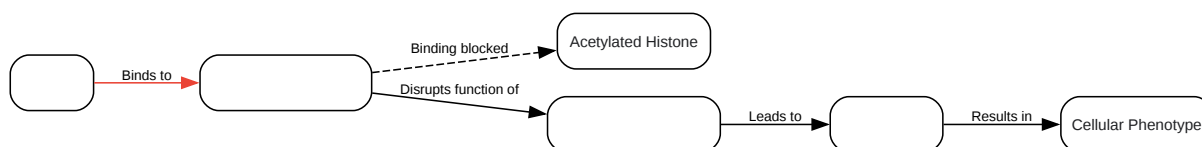
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Caption: BRPF1 Signaling Pathway and Inhibition by NI-57.



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Caption: Experimental Workflow for NI-57 Characterization.



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Caption: Logical Relationship of NI-57 Action.

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